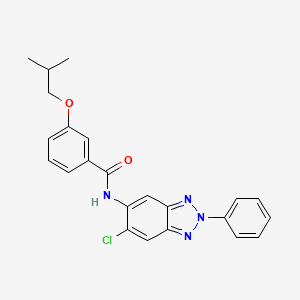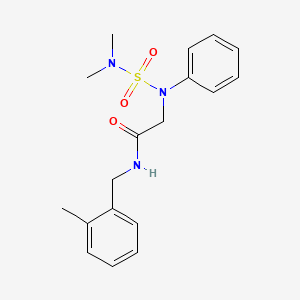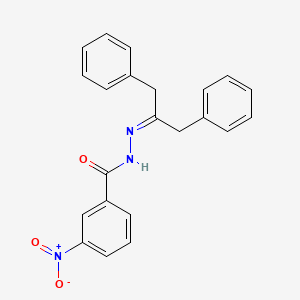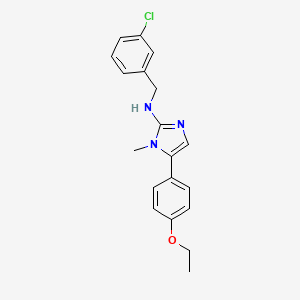
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique chemical structure, which includes a benzotriazole core substituted with a chlorophenyl group and a methylpropoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzotriazole Core: This can be achieved by cyclization reactions involving o-phenylenediamine and nitrous acid.
Chlorination: Introduction of the chlorine atom at the 6-position of the benzotriazole ring using chlorinating agents like thionyl chloride.
Substitution Reactions: Coupling the chlorinated benzotriazole with 2-phenyl groups through nucleophilic substitution.
Amidation: The final step involves the reaction of the substituted benzotriazole with 3-(2-methylpropoxy)benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with a simpler structure.
6-Chlorobenzotriazole: A chlorinated derivative with similar properties.
2-Phenylbenzotriazole: A phenyl-substituted derivative with comparable applications.
Uniqueness
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN4O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-15(2)14-30-18-10-6-7-16(11-18)23(29)25-20-13-22-21(12-19(20)24)26-28(27-22)17-8-4-3-5-9-17/h3-13,15H,14H2,1-2H3,(H,25,29) |
InChI Key |
QWYVGBGCSXHMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11567967.png)

![N-(5-chloro-2-methylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11567979.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11567986.png)

![2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile](/img/structure/B11568000.png)
![5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline](/img/structure/B11568004.png)

![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide](/img/structure/B11568011.png)
![Methyl 2-{2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamido}benzoate](/img/structure/B11568019.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568027.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568029.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B11568035.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568046.png)
